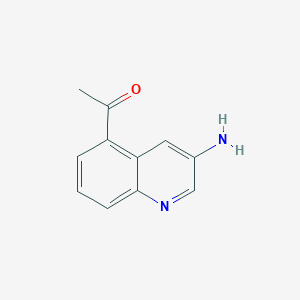

1-(3-Aminoquinolin-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Aminoquinolin-5-yl)ethanone is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique properties, which make it valuable in drug discovery, organic synthesis, and material science. The compound’s structure includes a quinoline ring, which is a well-known nitrogenous tertiary base with a hetero nucleus .

Métodos De Preparación

The synthesis of 1-(3-Aminoquinolin-5-yl)ethanone involves several methods. One common approach is the cyclization of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .

Análisis De Reacciones Químicas

1-(3-Aminoquinolin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(3-Aminoquinolin-5-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored in drug discovery for developing new therapeutic agents.

Industry: The compound’s unique properties make it valuable in material science and industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(3-Aminoquinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

1-(3-Aminoquinolin-5-yl)ethanone can be compared with other quinoline derivatives, such as:

Chloroquine: Known for its antimalarial properties.

Camptothecin: A potent anticancer agent.

Mepacrine: Used as an antiprotozoal drug.

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields.

Actividad Biológica

1-(3-Aminoquinolin-5-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article compiles and synthesizes diverse findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinoline derivatives against bacterial strains, demonstrating that modifications to the quinoline structure can enhance antibacterial activity. The compound's ability to inhibit bacterial growth was assessed using the disk diffusion method, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Specifically, the compound demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant antiproliferative activity. The mechanism of action appears to involve cell cycle arrest and induction of apoptotic pathways, as evidenced by increased levels of cleaved PARP .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.50 | Apoptosis induction |

| SKBR3 | 12.51 | Cell cycle arrest |

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives, including this compound. These compounds have shown efficacy against various viral infections by inhibiting viral replication. The presence of electron-withdrawing groups on the quinoline ring was found to enhance antiviral activity while minimizing cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings regarding SAR include:

- Substituents : The presence of amino and carbonyl groups significantly enhances biological activity.

- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioactivity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : In a comparative study, this compound exhibited greater antibacterial activity than several known antibiotics against resistant bacterial strains.

Propiedades

IUPAC Name |

1-(3-aminoquinolin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQJGBQPQIDNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(C=NC2=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.